1-(5-butoxy-2-hydroxyphenyl)ethan-1-one

Description

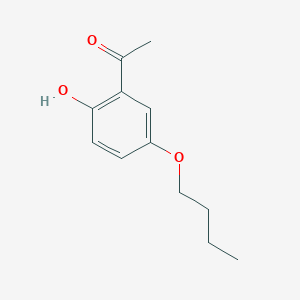

1-(5-Butoxy-2-hydroxyphenyl)ethan-1-one is an aromatic ketone featuring a hydroxyl group at the ortho-position (C2) and a butoxy substituent at the para-position (C5) on the phenyl ring, with an acetyl group (C=O) at position 1. This substitution pattern confers unique electronic and steric properties, influencing its solubility, reactivity, and biological activity.

Properties

IUPAC Name |

1-(5-butoxy-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-12(14)11(8-10)9(2)13/h5-6,8,14H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMGVLPLMIMMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-butoxy-2-hydroxyphenyl)ethan-1-one typically involves the reaction of 5-butoxy-2-hydroxybenzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The process may include continuous flow reactors and advanced purification techniques such as column chromatography and distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-butoxy-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-butoxy-2-hydroxyphenyl)ethan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of 1-(5-butoxy-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes . For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Key Observations :

Physicochemical Properties

- Melting Points: Derivatives with polar groups (e.g., -OH, -Br) exhibit higher melting points (e.g., 1-(4-bromophenyl)ethan-1-one at ~137°C) compared to non-polar analogues. The butoxy derivative’s melting point is expected to be lower due to reduced crystallinity .

- Solubility : Methoxy and hydroxyl groups improve aqueous solubility, whereas butoxy and aryl groups favor organic solvents. For example, 1-(pyridin-3-yl)ethan-1-one () is highly water-soluble due to its nitrogen heterocycle .

Biological Activity

1-(5-butoxy-2-hydroxyphenyl)ethan-1-one, a compound with a complex phenolic structure, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticancer, antioxidant, and antimicrobial properties.

Chemical Structure

The chemical structure of this compound is characterized by a phenolic moiety with a butoxy substituent, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties.

Case Studies

- Chalcone Derivatives : Research on chalcone derivatives revealed that compounds with similar structures showed antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were often below 10 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin .

- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS). For instance, one study noted that certain derivatives led to increased ROS levels in breast cancer cells, contributing to cell death .

Antioxidant Activity

The antioxidant capacity of this compound has also been explored.

Studies on Antioxidant Properties

- DPPH Assay : In vitro assays such as the DPPH radical scavenging test have shown that related phenolic compounds possess moderate to high antioxidant activity, comparable to ascorbic acid and butylated hydroxytoluene (BHT) .

- Mechanism : The antioxidant activity is attributed to the ability of the phenolic hydroxyl groups to donate hydrogen atoms, thus neutralizing free radicals and reducing oxidative stress .

Antimicrobial Activity

Emerging research indicates that this compound may also exhibit antimicrobial properties.

Findings from Recent Studies

- Bacterial Inhibition : Similar phenolic compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The specific mechanisms often involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.